molecular formula C17H17F3N2O3 B1681073 Sphinx CAS No. 848057-98-7

Sphinx

Cat. No. B1681073
CAS RN: 848057-98-7
M. Wt: 354.32 g/mol
InChI Key: FZCPNRVICXFZJR-UHFFFAOYSA-N
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Description

SPHINX is a new generation SPRK1 inhibitor which promotes splice switching of VEGFA165 to VEGFA165b to inhibit tumor growth in vivo.

Scientific Research Applications

  • Solar Observations

    • SphinX: Solar Photometer in X-Rays : this compound was a spectrophotometer developed to observe the Sun in soft X-rays, particularly useful during periods of low solar activity. It provided valuable data on solar X-rays, contributing significantly to solar physics research (Gburek et al., 2013).
  • Flash X-Ray Sources

    • This compound: High-Repetition-Rate Portable Flash X-Ray Source : this compound, a nanosecond pulsed source of X-ray photons, was developed for a wide range of applications, including scientific and industrial research. This X-ray device is notable for its compactness and repetitive capabilities, making it a valuable tool in various research contexts (Viladrosa et al., 1997).
  • Climate Modeling

    • Climate this compound Project : The Climate this compound project involved ensemble simulations to evaluate the sensitivity of current and future climate to model resolution and stochastic parameterisation. This extensive project used the EC-Earth Earth system model and contributed significantly to our understanding of climate variability and climate change modeling (Davini et al., 2017).
  • Computer-Aided Diagnosis

    • This compound: System for Computer-Aided Diagnosis : The this compound system was developed for computer-aided diagnosis, utilizing artificial intelligence methods and heuristic features. Its first application was in diagnosing epigastric pain, showcasing its potential in medical diagnostics (Fieschi et al., 1982).
  • NMR Experiment Simulation

    • This compound in NMR Experiments : A computer program named this compound was capable of simulating homonuclear and heteronuclear two-dimensional NMR experiments. This tool was valuable in nuclear magnetic resonance studies, particularly for simulating complex spin systems (Widmer & Wüthrich, 1986).
  • Nuclear Waste Treatment

    • This compound Project in Nuclear Waste Treatment : The this compound project aimed to address challenges in nuclear waste treatment using a reactor with liquid fuel based on molten fluorides. This approach was notable for its potential in transmuting radionuclides and utilizing actinides, contributing to the field of nuclear waste management (Hron, 2005).
  • Security Architecture

    • This compound in Security : this compound was a hardware-software co-design architecture focused on binary code and runtime obfuscation. It was designed to maintain application functionality while protecting against cyber threats, showcasing an application of this compound in the realm of cybersecurity (Kinsy et al., 2018).
  • Cryptography

    • This compound: Cryptographic Message Format : this compound was used as a cryptographic message format in mix networks for relaying anonymized messages. It was efficient, secure, and supported a full set of security features, marking its importance in the field of digital security and cryptography (Danezis & Goldberg, 2009).
  • Speech Recognition

    • This compound Speech Recognition System : this compound was a system demonstrating accurate, large-vocabulary, speaker-independent, continuous speech recognition. Based on hidden Markov models, it was a significant contribution to the field of speech recognition and natural language processing (Lee, Hon, & Reddy, 1990).
  • Gamma-Ray Burst Studies

    • This compound: Gamma-Ray Burst Polarimeter : this compound, a proposed gamma-ray burst polarimeter, aimed to study the prompt emission phase of gamma-ray bursts. Its ability to localize GRB positions was crucial for understanding these cosmic phenomena (Heckmann et al., 2019).
  • Learning and Education

    • This compound in Learning : this compound was a computer environment designed to assist human learning by example, particularly in introductory courses of artificial intelligence. Its interface and functionality made it a valuable tool in educational technology (Emmanuel, Capus, & Tourigny, 2006).
  • High-Level Synthesis for DSP Design

    • This compound: High-Level Synthesis System : this compound was a high-level synthesis system for the design of digital circuits, specifically tuned for DSP ASICs. This system was a significant contribution to the field of digital signal processing and circuit design (Bayoumi et al., 1992).

properties

IUPAC Name

5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-11-2-5-15(25-11)16(23)21-13-10-12(17(18,19)20)3-4-14(13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCPNRVICXFZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is SPHINX and what is its biological significance?

A1: this compound refers to a family of circular DNA molecules originally discovered in mammalian cells, including neuronal cell lines and brain tissue []. These DNA sequences show significant homology to segments of bacteriophages that infect Acinetobacter species []. The presence of this compound sequences in the environmentally isolated brain suggests a potential ancient symbiotic relationship and possible roles in sophisticated neural functions [].

Q2: Is there evidence that this compound DNA sequences are expressed in mammals?

A2: Yes, research has demonstrated that the 1.76 kb this compound 1.8 DNA sequence, containing an iteron and an open reading frame (ORF), is actively expressed in neural cells and brain tissue []. This ORF encodes a ~41 kDa protein termed spx1 [].

Q3: How was the spx1 protein characterized?

A3: Researchers developed an antibody against a unique internal peptide of spx1 []. Western blot analysis using this antibody confirmed the presence of spx1 in both cultured cells and brain tissue []. This protein appears to be nonglycosylated and resistant to proteinase K digestion [].

Q4: Where is the spx1 protein localized within cells?

A4: In cultured cells, spx1 displays a perinuclear distribution []. Interestingly, within brain tissue, spx1 concentrates in terminal synaptic boutons, specifically those on anterior motor horn neurons known to integrate complex neural inputs [].

Q5: Does this compound 1.8 expression influence host prion protein?

A5: No, research indicates that this compound 1.8 expression is not related to the expression of the host prion protein or its pathogenic amyloid form [].

Q6: What is the role of SRPK1 in cancer?

A7: Serine arginine protein kinase 1 (SRPK1) plays a crucial role in regulating alternative splicing, a process often dysregulated in cancer cells [, ]. SRPK1 phosphorylates serine arginine splice factor 1 (SRSP1), controlling the alternative splicing of the vascular endothelial growth factor (VEGF) gene []. This results in the production of two isoforms: the pro-angiogenic and pro-nociceptive VEGF-A165a and the anti-angiogenic VEGF-A165b, which has shown potential in mitigating pain in inflammatory and neuropathic pain models [].

Q7: What is this compound-31 and how does it function?

A8: this compound-31 is a potent and selective small molecule inhibitor of SRPK1 []. It exerts its effects by binding to the ATP-binding site of SRPK1, thereby preventing the phosphorylation of SR proteins []. This inhibition of SRPK1 activity can impact the alternative splicing of various genes, including VEGF, leading to potential therapeutic benefits in cancer and other diseases [, ].

Q8: Has this compound-31 shown potential as an anti-cancer agent?

A9: In vitro studies have demonstrated that this compound-31, by inhibiting SRPK1, reduces cell viability and induces apoptosis in the acute myeloid leukemia cell line Kasumi-1 []. Furthermore, combining this compound-31 with the chemotherapy drug azacitidine enhanced the anti-cancer effects of azacitidine [].

Q9: Are there other potential applications for this compound-31?

A10: While the anti-cancer potential of this compound-31 is promising, research also suggests a potential role in pain management. In a rat model of osteoarthritis, administration of this compound-31 led to increased activation of spinal microglia and altered astrocyte activity and vascular association in the periaqueductal gray (PAG), a brain region involved in pain modulation [].

Q10: Can you explain the this compound algorithm in bioinformatics?

A11: this compound is a hybrid algorithm used for taxonomic binning of metagenomic sequences []. It combines the speed of composition-based algorithms with the accuracy and specificity of alignment-based approaches []. this compound utilizes both compositional features and alignment information to efficiently classify metagenomic sequences into their respective taxonomic groups [].

Q11: What are the advantages of using the this compound algorithm?

A11: this compound offers several advantages for metagenomic analysis:

  • Speed: It analyzes metagenomic datasets as rapidly as composition-based algorithms, making it suitable for large datasets [].
  • Accuracy: this compound exhibits comparable binning efficiency to alignment-based algorithms in terms of accuracy and specificity of taxonomic assignments [].
  • Hybrid approach: By combining compositional and alignment-based features, this compound leverages the strengths of both approaches for improved metagenomic analysis [].

Q12: Is the this compound algorithm accessible to researchers?

A13: Yes, a web server hosting the this compound algorithm is publicly available, providing researchers with a user-friendly interface to perform taxonomic binning of metagenomic sequences [].

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